molecular formula C27H32N2O3 B1681233 Tamolarizine CAS No. 128229-52-7

Tamolarizine

Cat. No.: B1681233
CAS No.: 128229-52-7
M. Wt: 432.6 g/mol
InChI Key: PIKMDZDCXCAPEF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tamolarizine undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tamolarizine is unique among calcium channel blockers due to its ability to cross the blood-brain barrier and its specific action on VDCCs. Similar compounds include:

    Nifedipine: Another calcium channel blocker used primarily for hypertension.

    Verapamil: A calcium channel blocker used for treating cardiac arrhythmias.

    Diltiazem: Used for angina and hypertension, also a calcium channel blocker.

Compared to these compounds, this compound’s unique ability to reverse multidrug resistance and protect against ischemic brain damage highlights its potential in treating nervous system diseases .

Properties

CAS No.

128229-52-7

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C27H32N2O3/c1-31-25-14-13-23(19-26(25)32-2)24(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,24,27,30H,15-18,20H2,1-2H3

InChI Key

PIKMDZDCXCAPEF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride
NC 1100
NC-1100
tamolarizine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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